![molecular formula C23H20N2O4S B2848362 4-benzyl-7-hydroxy-N-(4-methoxy-2-methylphenyl)-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide CAS No. 1251688-24-0](/img/structure/B2848362.png)
4-benzyl-7-hydroxy-N-(4-methoxy-2-methylphenyl)-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide
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Overview
Description
Preparation Methods
Common synthetic routes may involve the use of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds . Reaction conditions typically include the use of organoboron reagents, palladium catalysts, and appropriate solvents . Industrial production methods would likely involve optimization of these reactions for scale-up, ensuring high yields and purity of the final product.
Chemical Reactions Analysis
4-benzyl-7-hydroxy-N-(4-methoxy-2-methylphenyl)-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including its ability to interact with specific molecular targets.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 4-benzyl-7-hydroxy-N-(4-methoxy-2-methylphenyl)-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar compounds to 4-benzyl-7-hydroxy-N-(4-methoxy-2-methylphenyl)-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide include other thieno[3,2-b]pyridine derivatives and compounds with similar functional groupsThe uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications .
Biological Activity
4-benzyl-7-hydroxy-N-(4-methoxy-2-methylphenyl)-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide is a thieno[3,2-b]pyridine derivative that has garnered attention in the scientific community for its potential biological activities. This compound is being investigated for various pharmacological properties, particularly its antimicrobial and anticancer effects.
Chemical Structure and Properties
The chemical structure of the compound can be summarized as follows:
Property | Description |
---|---|
IUPAC Name | 4-benzyl-7-hydroxy-N-(4-methoxy-2-methylphenyl)-5-oxothieno[3,2-b]pyridine-6-carboxamide |
Molecular Formula | C23H20N2O4S |
CAS Number | 1251688-24-0 |
The compound features a thieno[3,2-b]pyridine core, which is known for its diverse biological activities due to its ability to interact with various molecular targets.
The biological activity of this compound is largely attributed to its structural features that allow it to interact with specific enzymes or receptors. The hydroxyl group at position 7 may enhance its binding affinity to biological targets, potentially leading to the inhibition of certain enzymatic activities or modulation of receptor functions.
Antimicrobial Activity
Recent studies have indicated that thieno[3,2-b]pyridine derivatives exhibit significant antimicrobial properties. For instance:
- Antibacterial Activity : Compounds similar to this compound have shown effectiveness against various Gram-positive and Gram-negative bacteria. The presence of the methoxy group in the structure has been linked to enhanced antibacterial activity against pathogens such as E. coli and S. aureus .
- Antifungal Activity : The compound has also been evaluated for antifungal properties, demonstrating activity against fungi like Candida albicans. The structure-activity relationship (SAR) studies suggest that modifications in the functional groups can lead to improved antifungal efficacy .
Anticancer Activity
Research indicates that thieno[3,2-b]pyridine derivatives possess anticancer properties:
- Cell Line Studies : In vitro studies have demonstrated that these compounds can inhibit the proliferation of cancer cell lines such as HeLa and MCF-7. The mechanism involves induction of apoptosis and cell cycle arrest .
- In Vivo Studies : Animal model studies are necessary to evaluate the therapeutic potential of this compound in cancer treatment. Preliminary data suggest promising results in reducing tumor size and improving survival rates in treated subjects .
Case Studies
Several case studies have highlighted the biological activities of thieno[3,2-b]pyridine derivatives:
- Case Study 1 : A study published in a peer-reviewed journal reported the synthesis and evaluation of a series of thieno[3,2-b]pyridine derivatives for their antimicrobial activity. The lead compound exhibited an MIC (Minimum Inhibitory Concentration) value significantly lower than standard antibiotics .
- Case Study 2 : Another investigation focused on the anticancer effects of a related compound in vivo, demonstrating a reduction in tumor growth by approximately 50% compared to control groups .
Properties
IUPAC Name |
4-benzyl-7-hydroxy-N-(4-methoxy-2-methylphenyl)-5-oxothieno[3,2-b]pyridine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O4S/c1-14-12-16(29-2)8-9-17(14)24-22(27)19-20(26)21-18(10-11-30-21)25(23(19)28)13-15-6-4-3-5-7-15/h3-12,26H,13H2,1-2H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJFPNNHUVHZOKC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)NC(=O)C2=C(C3=C(C=CS3)N(C2=O)CC4=CC=CC=C4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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